molecular formula C5H5ClFN3 B1513344 3-Chloro-5-fluoro-2-hydrazinylpyridine CAS No. 1388037-08-8

3-Chloro-5-fluoro-2-hydrazinylpyridine

Cat. No.: B1513344
CAS No.: 1388037-08-8
M. Wt: 161.56 g/mol
InChI Key: JWLHQQLZQDBFKH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5ClFN3 and a molecular weight of 161.57 g/mol. This compound is characterized by the presence of chlorine, fluorine, and a hydrazine group attached to a pyridine ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-2-hydrazinylpyridine typically involves the following steps:

  • Halogenation: The starting material, pyridine, undergoes halogenation to introduce chlorine and fluorine atoms at the 3 and 5 positions, respectively.

  • Hydrazinolysis: The halogenated pyridine is then treated with hydrazine to introduce the hydrazine group at the 2 position.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation and hydrazinolysis reactions, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the halogenated positions can yield a variety of substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides

  • Reduction Products: Amines

  • Substitution Products: Various substituted pyridines

Scientific Research Applications

3-Chloro-5-fluoro-2-hydrazinylpyridine is used in several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

3-Chloro-5-fluoro-2-hydrazinylpyridine is similar to other halogenated pyridines, such as 2-chloro-5-fluoropyridine and 3-chloro-2-hydrazinylpyridine. its unique combination of chlorine, fluorine, and hydrazine groups makes it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine

  • 3-Chloro-2-hydrazinylpyridine

  • 5-Fluoro-2-hydrazinylpyridine

Properties

IUPAC Name

(3-chloro-5-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLHQQLZQDBFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856987
Record name 3-Chloro-5-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388037-08-8
Record name 3-Chloro-5-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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